

Application Notes and Protocols for Experimental Doping of Boron Phosphide

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Compound of Interest

Compound Name: *Boron phosphide*

Cat. No.: *B1170309*

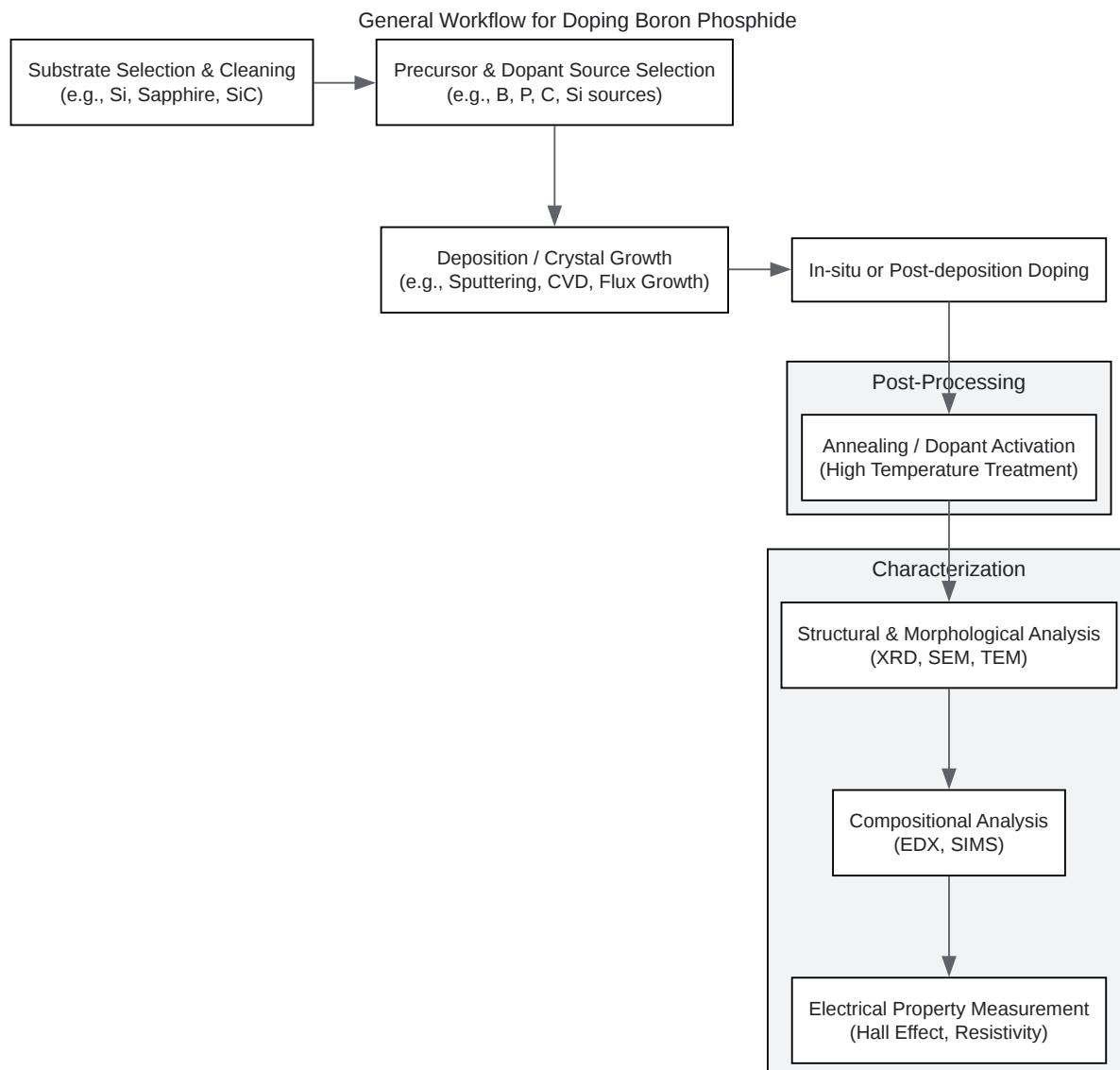
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental doping of **boron phosphide** (BP), a promising semiconductor material for various applications due to its high thermal conductivity, chemical inertness, and tunable electronic properties. Both p-type and n-type doping strategies are covered, with a focus on reproducibility and clear data presentation.

I. General Experimental Workflow

The doping of **boron phosphide** typically involves a multi-step process, from precursor selection to material characterization. The following diagram illustrates a general experimental workflow that can be adapted for various doping techniques.



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Caption: General experimental workflow for doping **boron phosphide**.

II. Quantitative Data Summary

The following table summarizes key quantitative data from various experimental studies on doping **boron phosphide**. This allows for a direct comparison of different doping methods and their outcomes.

Doping Method	Dopant	Dopant Type	Substrate	Carrier Concentration (cm^{-3})	Carrier Mobility (cm^2/Vs)	Key Experimental Parameters
Reactive Sputtering + Annealing	Carbon (C)	p-type	Fused silica	5×10^{20}	Low (not specified)	Sputtering from B target with PH_3 gas; Annealing at 1050°C in P-rich atmosphere.[1][2][3][4][5]
Reactive Sputtering + Annealing	Silicon (Si)	n-type	Fused silica	-	-	B-poor films annealed at high temperatures.[4]
Chemical Vapor Deposition (CVD)	Silicon (Si)	n-type	Silicon	4×10^{18}	~140	Vapor-phase epitaxy.[6]
Chemical Vapor Deposition (CVD)	- (p-type by precursor ratio)	p-type	Silicon	5×10^{19}	~350	Controllable B/P precursor ratio.[6]

Sn Flux-Assisted Synthesis	Tin (Sn)	p-type	-	Not specified	Not specified	High-temperature reaction of elements in Sn flux. [7]
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III. Experimental Protocols

This section provides detailed methodologies for key experiments in doping **boron phosphide**.

Protocol 1: P-type Doping of Boron Phosphide Thin Films via Reactive Sputtering and Annealing

This protocol describes the synthesis of carbon-doped p-type **boron phosphide** thin films, which has achieved a high hole concentration.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

1. Substrate Preparation:

- Use fused silica substrates.
- Clean the substrates sequentially in ultrasonic baths of acetone, isopropanol, and deionized water for 10 minutes each.
- Dry the substrates with a nitrogen gun before loading into the sputtering chamber.

2. Reactive Sputtering:

- Sputtering System: A high-vacuum sputtering system equipped with a boron target (99.999% purity).
- Sputtering Gas: A mixture of Argon (Ar) and Phosphine (PH₃, 5% in Ar).
- Deposition Parameters:
 - Base Pressure: $< 1 \times 10^{-6}$ Torr

- Sputtering Pressure: 3 mTorr
- Ar Flow Rate: 20 sccm
- PH₃ Flow Rate: 0.4 - 1.0 sccm (to control B/P ratio)
- Sputtering Power: 100 W RF on a 2-inch boron target.
- Substrate Temperature: Room temperature.
- Target-Substrate Distance: 5-10 cm.
- Deposition Time: 60 minutes (adjust for desired thickness).
- Carbon Doping: Introduce a controlled leak of isopropyl alcohol vapor into the chamber during sputtering to serve as the carbon source. The partial pressure of the alcohol can be used to control the carbon concentration.

3. Post-Deposition Annealing:

- Place the as-deposited amorphous BP:C film in a quartz tube furnace.
- Add red phosphorus powder at the upstream end of the tube to create a phosphorus-rich atmosphere, which prevents the decomposition of the BP film.
- Annealing Profile:
 - Purge the tube with Ar for 30 minutes.
 - Ramp up the temperature to 1050°C at a rate of 20°C/min under a continuous Ar flow.
 - Hold at 1050°C for 30 minutes for crystallization and dopant activation.
 - Cool down naturally to room temperature.

4. Characterization:

- Perform Hall effect measurements to determine carrier concentration, mobility, and resistivity.

- Use X-ray Diffraction (XRD) to confirm the crystalline structure of the BP film.
- Employ Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to analyze the film morphology and microstructure.
- Use Energy-Dispersive X-ray Spectroscopy (EDX) or Secondary Ion Mass Spectrometry (SIMS) to determine the elemental composition and dopant concentration.

Protocol 2: N-type and P-type Doping of Boron Phosphide Nanowires via Chemical Vapor Deposition (CVD)

This protocol outlines the synthesis of both n-type and p-type **boron phosphide** nanowires by controlling the precursor gas ratio in a CVD system.[\[6\]](#)[\[8\]](#)

1. Substrate Preparation:

- Use silicon (100) substrates coated with a 20 nm thick gold (Au) catalyst layer deposited by thermal evaporation.
- Clean the substrates as described in Protocol 1.

2. CVD Growth:

- CVD System: A horizontal tube furnace CVD system.
- Precursors:
 - Boron Source: Diborane (B_2H_6 , 1% in H_2)
 - Phosphorus Source: Phosphine (PH_3 , 5% in H_2)
 - Silicon Dopant Source (for n-type): Silane (SiH_4 , 1% in H_2)
- Growth Parameters:
 - Carrier Gas: Hydrogen (H_2)

- Furnace Temperature: 900 - 1100°C
- Pressure: 50 - 100 Torr
- Growth Procedure:
 - Place the Au-coated Si substrate in the center of the quartz tube.
 - Purge the system with H₂ for 20 minutes.
 - Heat the furnace to the desired growth temperature.
 - For n-type BP nanowires: Introduce B₂H₆, PH₃, and SiH₄ into the reactor. A typical B:P:Si molar ratio in the gas phase would be 1:10:0.1.
 - For p-type BP nanowires: Introduce B₂H₆ and PH₃. A higher B/P precursor ratio favors p-type conductivity. A typical B:P molar ratio would be 1:2.
 - Growth Time: 30 - 60 minutes.
 - After growth, cool down the furnace to room temperature under H₂ flow.

3. Characterization:

- Characterize the nanowires using the same techniques as described in Protocol 1.

Protocol 3: P-type Doping of Boron Phosphide Crystals via Sn Flux-Assisted Synthesis

This method is suitable for growing bulk crystals of doped **boron phosphide**.^[7]

1. Material Preparation:

• Starting Materials:

- Boron powder (amorphous, 99.9% purity)
- Red phosphorus chunks (99.99% purity)

- Tin granules (99.99% purity) as the flux.
- Molar Ratio: A typical molar ratio of B:P:Sn is 1:1:20.

2. Crystal Growth:

- Crucible: Alumina crucible.
- Procedure:
 - Thoroughly mix the boron powder and tin granules. Place the red phosphorus at the bottom of the crucible and cover it with the B-Sn mixture.
 - Seal the crucible inside a quartz ampoule under a high vacuum ($< 10^{-4}$ Torr).
 - Place the ampoule in a programmable tube furnace.
- Furnace Temperature Profile:
 - Heat to 1100°C at a rate of 5°C/min.
 - Dwell at 1100°C for 24 hours to ensure complete reaction and dissolution.
 - Slowly cool to 700°C at a rate of 2°C/hour to promote crystal growth.
 - Finally, cool down to room temperature by turning off the furnace.

3. Crystal Isolation:

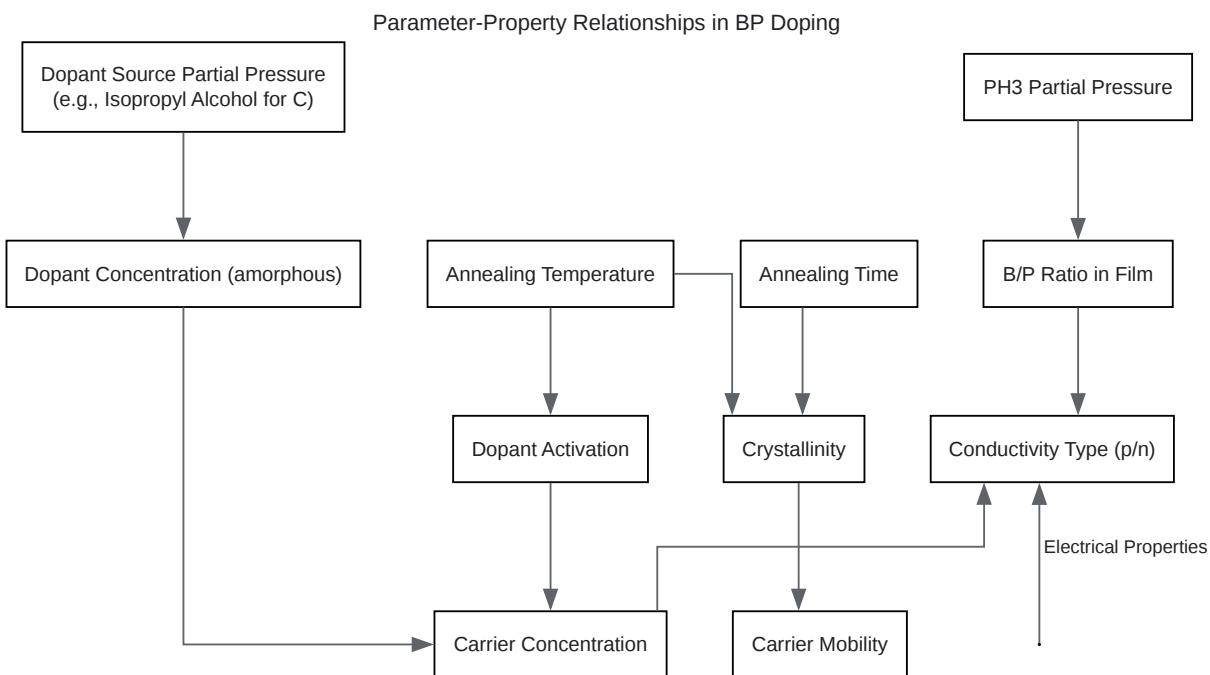
- Break the ampoule and crucible.
- The BP crystals are embedded in the Sn flux.
- Remove the excess Sn flux by dissolving it in concentrated hydrochloric acid (HCl).
- Wash the remaining BP crystals with deionized water and ethanol, and then dry them in a vacuum oven.

4. Characterization:

- Analyze the resulting crystals using the characterization techniques mentioned in Protocol 1.

IV. Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between key experimental parameters and the resulting properties of doped **boron phosphide** in the reactive sputtering and annealing process.



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Caption: Key parameter relationships in the doping of **boron phosphide**.

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